molecular formula C17H15ClN2O3S B11450016 2-[(3-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

2-[(3-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11450016
M. Wt: 362.8 g/mol
InChI Key: UPIBALHLPTVYMF-UHFFFAOYSA-N
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Description

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the reaction of 3-chlorobenzyl chloride with 2,4-dimethoxybenzoic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division or metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE
  • 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5-(2,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE
  • 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(2,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE

Uniqueness

The uniqueness of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group can enhance its antimicrobial properties, while the 2,4-dimethoxyphenyl group can affect its solubility and interaction with biological targets .

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H15ClN2O3S/c1-21-13-6-7-14(15(9-13)22-2)16-19-20-17(23-16)24-10-11-4-3-5-12(18)8-11/h3-9H,10H2,1-2H3

InChI Key

UPIBALHLPTVYMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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